molecular formula C10H14O3 B1611555 Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one CAS No. 70260-47-8

Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one

Cat. No.: B1611555
CAS No.: 70260-47-8
M. Wt: 182.22 g/mol
InChI Key: GXXDQCQJQADFEF-UHFFFAOYSA-N
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Description

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one is a complex organic compound characterized by a spirocyclic structure. This compound features a bicyclo[3.2.1]octane core fused with a 1,3-dioxolane ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bicyclo[3.2.1]octane derivatives with 1,3-dioxolane in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclo[3.2.1]octane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound has potential applications in biology, particularly in the design of novel bioactive molecules. Its spirocyclic structure can mimic certain natural products, making it useful for drug discovery and development.

Medicine

In medicine, derivatives of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol
  • Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]

Uniqueness

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various scientific and industrial applications.

Biological Activity

Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one, a compound with the molecular formula C10H14O3C_{10}H_{14}O_3 and CAS number 70260-47-8, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Weight : 182.22 g/mol
  • Structure : The compound features a spiro structure that contributes to its biological properties.
  • Synthesis : Various synthetic routes have been explored for the production of this compound, often involving cycloaddition reactions and other organic transformations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of spiro compounds. For example, spiro-flavonoids have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A critical review indicated that spiro-flavonoids possess anti-inflammatory and anticancer activities both in vitro and in vivo, suggesting that this compound may exhibit similar effects due to its structural characteristics .

Anti-inflammatory Effects

The anti-inflammatory properties of spiro compounds are well-documented. In particular, studies have demonstrated that spiro-flavonoids can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests that this compound may also exert anti-inflammatory effects through similar pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Some studies indicate that spiro compounds can inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways related to cell proliferation and survival.

Data Table: Biological Activity Overview

Biological ActivityEvidenceReference
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionInhibition of key metabolic enzymes

Study 1: Anticancer Activity

A study conducted on various spiro-flavonoids revealed their ability to induce apoptosis in breast cancer cells (MCF-7). The study utilized flow cytometry to assess cell viability and apoptosis levels after treatment with different concentrations of spiro-flavonoids derived from natural sources.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of spiro compounds in a murine model of acute inflammation. The results showed a significant reduction in paw edema following treatment with spiro derivatives compared to control groups.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXDQCQJQADFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1C23OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501112
Record name 3H-Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70260-47-8
Record name 3H-Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 2
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 3
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 4
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Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 5
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 6
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one

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